Rebaudioside O

説明

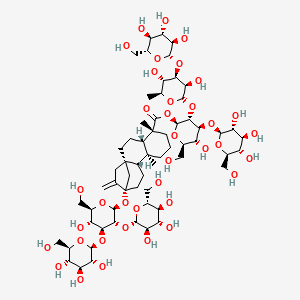

Rebaudioside O is a stevia glycoside that can be isolated from Stevia rebaudiana . It is a primary reference standard with certified absolute purity .

Synthesis Analysis

The synthesis of Rebaudioside O involves the stepwise installation of branch-sugar residues via an order of C2–OH first and then C3–OH of the xylosyl core . This lays a firm foundation for the synthesis of analogues with different branch sugars .Molecular Structure Analysis

The molecular formula of Rebaudioside O is C62H100O37 . The structure of this product was further investigated by 1D and 2D NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions of Rebaudioside O involve the formation of a carbocation on carbon position 16, followed by either deprotonation via E1 elimination on C15 to form the more thermodynamically stable trisubstituted alkene, or by the Markovnikov addition of water via SN1 substitution to form a tertiary alcohol .Physical And Chemical Properties Analysis

Rebaudioside O is a primary reference standard with certified absolute purity . Its physical and chemical properties include a molecular weight of 1437.44 g/mol . Further details about its physical and chemical properties are not explicitly mentioned in the search results.科学的研究の応用

Sweetening Activity and Medicinal Applications

Rebaudioside O, as part of the steviol glycosides found in Stevia rebaudiana, has been primarily researched for its sweetening capabilities. It's been noted for its noncaloric, noncariogenic, and nonfermentative properties, making it a superior alternative to sucrose. Beyond its use as a sweetener, steviol glycosides including rebaudioside O have shown potential in medicinal applications. These applications encompass antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activities. The effectiveness of these applications is, however, dose-dependent and varies with specific pathological situations, necessitating further clinical research to understand their full scope and mechanisms (Orellana-Paucar, 2023).

Food Industry Applications

In the food industry, rebaudioside O has been explored for its application in sugar-free products like yoghurt. It is especially beneficial for diabetics and those with phenylketonuria, offering a natural, non-caloric sweetening alternative. Studies have investigated its effects on various properties of sugar-free yoghurt, such as sensory score, consistency, viscosity, pH, and water-holding capacity. Optimal formulations for these properties have been established, indicating its practical application in the dairy industry (Xu-ya, 2013).

Extraction and Stability Studies

Enhanced extraction methods for rebaudioside O have been a subject of research, focusing on the use of water as a green solvent alternative to traditional organic solvents. Studies have explored various parameters like extraction time, temperature, and leaves-to-water ratio to maximize recovery efficiency. Response surface methodology has been utilized to optimize these parameters, contributing to the efficient production of rebaudioside O (Das, Golder, & Das, 2015). Additionally, the stability of rebaudioside O in different conditions, essential for its use in food products, has been examined. Factors such as pH, temperature, and buffer solutions have been studied to understand its degradation kinetics, providing valuable insights for its application in various food products (Gong & Bell, 2013).

Health and Physiological Effects

The health effects of rebaudioside O have also been a point of focus. Research has delved into its influence on insulin secretion, blood pressure, and glucose homeostasis, particularly in the context of diabetes mellitus. Clinical trials have evaluated its effects on glycosylated hemoglobin levels, fasting glucose, insulin, and C-peptide levels, suggesting its potential role in managing type 2 diabetes (Maki et al., 2008).

将来の方向性

作用機序

Target of Action

Rebaudioside O is a stevia glycoside that can be isolated from S. rebaudiana Morita . It is primarily used as a sweetener .

Mode of Action

It is known that stevia glycosides, including rebaudioside o, can lower the sugar level many fold . In addition, it decreases oxidative stress, hence reduces the risk of diabetes . Stevioside and steviol, which are related compounds, have been found to inhibit two cancer pharmacotherapy targets: DNA polymerases and human DNA topoisomerase II .

Biochemical Pathways

It is known that steviol glycosides, including rebaudioside o, are plant secondary metabolites belonging to a class of chemical compounds known as diterpenes . Studies performed on transgenic plants have revealed the wider range of potential biosynthetic routes that lead to the formation of rubusoside, rebaudioside B and rebaudioside C .

Pharmacokinetics

Following oral administration of Rebaudioside A, a related compound, it is deglycosylated by intestinal microflora prior to the absorption of steviol and conjugation to steviol glucuronide . Steviol and steviol glucuronide reach their maximal concentrations at 19.5 hours following administration . It is likely that Rebaudioside O follows a similar pharmacokinetic profile, but specific studies on Rebaudioside O are needed to confirm this.

Result of Action

It is known that stevia glycosides, including rebaudioside o, can lower the sugar level many fold . In addition, it decreases oxidative stress, hence reduces the risk of diabetes .

Action Environment

It is known that the stability of rebaudioside a, a related compound, can be influenced by the presence of certain ingredients common in beverages, such as flavorings or coloring agents . It is likely that Rebaudioside O’s action, efficacy, and stability could be influenced by similar environmental factors, but specific studies on Rebaudioside O are needed to confirm this.

特性

IUPAC Name |

[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H100O37/c1-20-12-61-10-6-28-59(3,29(61)7-11-62(20,19-61)99-57-50(97-54-44(83)40(79)34(73)25(16-66)90-54)48(36(75)27(18-68)92-57)95-53-43(82)39(78)33(72)24(15-65)89-53)8-5-9-60(28,4)58(85)98-56-49(47(35(74)26(17-67)91-56)94-52-42(81)38(77)32(71)23(14-64)88-52)96-55-45(84)46(30(69)21(2)86-55)93-51-41(80)37(76)31(70)22(13-63)87-51/h21-57,63-84H,1,5-19H2,2-4H3/t21-,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,57-,59+,60+,61+,62-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOQMKFUTRIEQB-GXSUQLSCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H100O37 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317449 | |

| Record name | Rebaudioside O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rebaudioside O | |

CAS RN |

1220616-48-7 | |

| Record name | Rebaudioside O | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220616-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3320181.png)

![4-Methyl-5h-pyrido[4,3-b]indole](/img/structure/B3320195.png)

![(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B3320230.png)